molecular formula C13H13I B8403391 1-(3-Iodopropyl)naphthalene

1-(3-Iodopropyl)naphthalene

Cat. No.: B8403391
M. Wt: 296.15 g/mol
InChI Key: RFYFPICRESHAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Iodopropyl)naphthalene is an organoiodine compound featuring a naphthalene core substituted with a 3-iodopropyl chain. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, catalysts, and functionalized materials. The iodine atom in the propyl chain enhances its utility as a reactive site for nucleophilic substitutions or cross-coupling reactions, enabling the construction of complex molecular architectures . Its synthesis often involves Grignard reactions or alkylation procedures, as demonstrated in silacyclic derivative syntheses and asymmetric pharmaceutical intermediates .

Properties

Molecular Formula

C13H13I

Molecular Weight

296.15 g/mol

IUPAC Name

1-(3-iodopropyl)naphthalene

InChI

InChI=1S/C13H13I/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10H2

InChI Key

RFYFPICRESHAJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 1-(3-Iodopropyl)naphthalene include:

  • 1-(3-Bromo-1-propynyl)naphthalene : Substitutes iodine with bromine and incorporates a propynyl group, enhancing electrophilicity for alkyne-based couplings .
  • 1-(2,3-Epoxypropyl)naphthalene : Features an epoxy group instead of iodopropyl, enabling ring-opening reactions for polymer or drug synthesis .
  • 1-Methylnaphthalene : Lacks the iodopropyl chain but shares the naphthalene backbone; widely studied for toxicity and environmental persistence .
  • 1-Nitronaphthalene : Nitro-substituted derivative with distinct electronic properties, influencing reactivity in electrophilic substitutions .

Physico-Chemical Properties

Table 1. Comparison of Select Properties

Compound Melting Point (°C) Reactivity Highlights Key Applications
This compound Not reported Nucleophilic substitution, cross-coupling Pharmaceuticals, catalyst synthesis
1-(3-Bromo-1-propynyl)naphthalene 43–47 Alkyne coupling, ether protection Derivatization agent
1-Methylnaphthalene −30.5 Hydrophobic, persistent in environment Industrial solvent, toxicity studies
1-Nitronaphthalene 61–63 Electrophilic aromatic substitution Dye intermediates, explosive precursors

Notes:

  • Methylnaphthalene’s properties (e.g., boiling point: 240–245°C) are well-documented due to extensive toxicological profiling .

Q & A

Q. How can structural analogs inform SAR studies for drug discovery?

  • Compare this compound with 1-(3-Bromopropyl) derivatives in kinase inhibition assays (e.g., EGFR). Molecular dynamics simulations (Amber) quantify binding affinity differences. Toxicity cliffs are analyzed using PubChem BioActivity data .

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